molecular formula C19H25ClN2OS B1679940 Pyridaben CAS No. 96489-71-3

Pyridaben

Cat. No. B1679940
CAS RN: 96489-71-3
M. Wt: 364.9 g/mol
InChI Key: DWFZBUWUXWZWKD-UHFFFAOYSA-N
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Description

Gevotroline hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed for the treatment of schizophrenia by Wyeth-Ayerst. The compound acts as a balanced, modest affinity D2 and 5-HT2 receptor antagonist and also possesses high affinity for the sigma receptor .

Mechanism of Action

Gevotroline hydrochloride exerts its effects by acting as a balanced antagonist of D2 (dopamine) and 5-HT2 (serotonin) receptors. It also has high affinity for sigma receptors, which are thought to be involved in certain neuropsychiatric disorders. The compound’s mechanism of action involves the modulation of neurotransmitter activity, leading to its antipsychotic effects .

Safety and Hazards

Pyridaben is harmful in contact with skin and toxic if inhaled. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Current gaps in Pyridaben removal were proposed to provide future development directions for minimizing the exposure risk of this compound residues to human and non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gevotroline hydrochloride is synthesized by reacting equimolar amounts of gevotroline and hydrogen chloride . The synthetic route involves the formation of a hydrochloride salt from the base compound gevotroline.

Industrial Production Methods

The industrial production methods for gevotroline hydrochloride are not extensively documented. the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing, including purification and crystallization processes to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Gevotroline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert gevotroline hydrochloride into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of gevotroline hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of gevotroline hydrochloride depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Gevotroline hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Atiprosin
  • Azepindole

Uniqueness

Gevotroline hydrochloride is unique due to its balanced affinity for both D2 and 5-HT2 receptors, as well as its high affinity for sigma receptors. This combination of receptor affinities contributes to its potential therapeutic effects and distinguishes it from other antipsychotic compounds .

properties

IUPAC Name

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one
Source PubChem
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InChI

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZBUWUXWZWKD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl
Source PubChem
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Molecular Formula

C19H25ClN2OS
Source PubChem
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DSSTOX Substance ID

DTXSID5032573
Record name Pyridaben
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Molecular Weight

364.9 g/mol
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Physical Description

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB]
Record name Pyridaben
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Solubility

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C
Record name PYRIDABEN
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Density

1.2 @ 20 °C
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Vapor Pressure

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C
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Mechanism of Action

... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity.
Record name PYRIDABEN
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Color/Form

Colorless crystals

CAS RN

96489-71-3
Record name Pyridaben
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Record name 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one
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Record name 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio]
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Melting Point

111-112 °C
Record name PYRIDABEN
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By conducting a procedure similar to that in Synthesis Example 3 except using 2.0 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 15 ml of N,N-dimethylformamide, 1.3 g of anhydrous sodium carbonate and 1.6 g of 4-tert.-butylbenzyl chloride, there were obtained white needle-like crystals having the following physical properties (yield: 87.9%):
Quantity
2 g
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Synthesis routes and methods III

Procedure details

A mixture of 1.5 g of 2-tert.-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone, 200 ml of benzene, 1.5 g of anhydrous potassium carbonate and 1.4 g of 4-tert.-butyl-benzyl chloride was subjected to reaction at a reflux temperature for 6 hours. Then, procedure similar to that in Synthesis Example 5 was conducted to obtain white crystals (yield: 60%).
Quantity
1.5 g
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1.5 g
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1.4 g
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200 mL
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Yield
60%

Synthesis routes and methods IV

Procedure details

In 15 ml of N,N-dimethylformamide was dissolved 2.0 g (0.0092 mol) of 2-t-butyl-4-chloro-5-mercapto-3(2H)-pyridazinone. The resulting solution was added with 1.3 g (0.0123 mol) of anhydrous sodium carbonate and 1.6 g (0.0088 mol) of 4-t-butylbenzyl chloride, and then heated under stirring at 80°~110° C. for two hours. The resulting mixture was cooled to room temperature, and then added with 100 ml of water and stirred. The solid thus precipitated was filtered off, washed with water, dried, and recrystallized from ethanol to obtain 2.9 g of 2 -t-butyl-5-(p-t-butylbenzylthio)-4-chloro-3(2H)-pyridazinone.
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1.3 g
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1.6 g
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100 mL
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2 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridaben
Reactant of Route 2
Reactant of Route 2
Pyridaben
Reactant of Route 3
Reactant of Route 3
Pyridaben

Q & A

Q1: What is the primary mechanism of action of pyridaben?

A1: this compound is a pyridazinone derivative that acts as a mitochondrial electron transport inhibitor. [] Specifically, it disrupts the electron transport chain in mitochondria by inhibiting complex I. [, ] This disruption blocks energy production within the mite cells, ultimately leading to their death.

Q2: Does this compound affect other organisms besides mites?

A2: While this compound is primarily effective against mites, it also exhibits toxicity towards some insects, including whiteflies, aphids, and thrips. [, ] Studies have shown negative impacts on beneficial insects like bees and predatory mites. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H25ClN2OS and a molecular weight of 364.93 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: Research has utilized gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [] for this compound analysis. Fluorescence spectroscopy has also been explored for degradation studies. []

Q5: How stable is this compound under different storage conditions?

A5: this compound residues in eggplant remained stable for 180 days when stored at -20°C. [] Further studies on the stability of this compound formulations under various storage conditions are crucial for ensuring product efficacy and shelf life.

Q6: Has resistance to this compound been observed in mite populations?

A6: Yes, resistance to this compound has been documented in various mite species, including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus citri. [, , , , , , ] This resistance poses significant challenges for effective mite control and highlights the need for resistance management strategies.

Q7: What are the mechanisms behind this compound resistance in mites?

A7: Resistance mechanisms in mites are complex and can involve:

  • Target-site mutations: Mutations in the target site of this compound, specifically the PSST gene, have been linked to resistance. [, ]
  • Metabolic detoxification: Elevated activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been implicated in resistance. [, , , ]
  • Maternal effects: Resistance to this compound can be influenced by maternal effects, with resistant mothers potentially passing on resistance factors to their offspring. []

Q8: Does this compound resistance confer cross-resistance to other acaricides?

A8: Cross-resistance between this compound and other acaricides, particularly those with similar modes of action, has been observed. For instance, cross-resistance exists between this compound and cyenopyrafen, both complex I inhibitors. [, ] Similarly, cross-resistance to fenpyroximate and acrinathrin has been reported in a this compound-resistant strain. []

Q9: What are the potential long-term effects of this compound exposure?

A9: While acute toxicity is low, more research is needed to fully understand the long-term effects of this compound exposure on human health and the environment. Continued monitoring of residue levels in food and water sources is crucial for assessing potential risks. []

Q10: What analytical methods are used to detect and quantify this compound residues?

A10: Several analytical methods have been employed to determine this compound residues in various matrices:

  • Gas chromatography with electron capture detection (GC-ECD): This method offers high sensitivity and selectivity for this compound analysis in various matrices, including citrus fruits, soil, and tea. [, , , ]
  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices. []
  • Flow injection chemiluminescence (CL): This method, coupled with dual-frequency ultrasonic treatment, enables sensitive and cost-effective analysis of this compound residues on fruit surfaces. []

Q11: How does this compound degrade in the environment?

A11: this compound degradation in the environment is influenced by various factors, including pH, the presence of organic matter, and light exposure. [, , ] Studies have shown that this compound degrades relatively quickly in water, with half-lives ranging from several hours to a few days. [, , ]

Q12: What are the environmental concerns associated with this compound use?

A12: Key environmental concerns include:

  • Toxicity to non-target organisms: this compound's toxicity extends to beneficial insects like bees and predatory mites, impacting biodiversity and potentially disrupting integrated pest management programs. [, ]
  • Water contamination: Although this compound degrades relatively quickly in water, its presence in water bodies, even at low concentrations, raises concerns due to its potential to harm aquatic organisms. [, ]

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